molecular formula C23H24FN3O5 B2694559 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1286725-30-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2694559
CAS RN: 1286725-30-1
M. Wt: 441.459
InChI Key: DOOZYPKQNJXEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H24FN3O5 and its molecular weight is 441.459. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Behavior

Research has explored the role of orexin receptors in compulsive behavior, particularly in binge eating. Studies have investigated the effects of selective antagonists on binge eating models in rats, highlighting the potential therapeutic applications of compounds targeting orexin receptors for treating compulsive eating disorders (Piccoli et al., 2012).

Dopamine D4 Receptor Ligands

Another area of research focuses on the evaluation of dopamine D4 receptor ligands, with implications for imaging studies related to brain disorders. The development and analysis of novel ligands for positron emission tomography (PET) imaging aim to enhance our understanding of neurological conditions and their treatment (Kügler et al., 2011).

Neuropeptide Y Y1 Receptor Antagonists

The synthesis and evaluation of compounds as neuropeptide Y Y1 receptor antagonists have been investigated for their potential in developing anti-obesity drugs. These studies provide insights into the molecular interactions and effectiveness of these compounds, contributing to obesity research and therapy (Zarrinmayeh et al., 1998).

If Channel Inhibition

Research on If channel inhibitors, which are critical for heart rate regulation, highlights the potential of specific compounds in treating cardiovascular diseases like stable angina and atrial fibrillation. The identification of human metabolites and the investigation of their pharmacokinetics underscore the importance of these studies in developing new therapeutic agents (Umehara et al., 2009).

Reversible Fluorescence Probes

The development of reversible fluorescence probes for detecting redox cycles in living cells represents a significant advancement in biochemical and medical research. Such probes allow for the monitoring of cellular processes in real-time, facilitating the study of diseases at the molecular level (Wang et al., 2016).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c24-18-4-2-1-3-17(18)23(30)27-9-7-15(8-10-27)14-25-21(28)22(29)26-16-5-6-19-20(13-16)32-12-11-31-19/h1-6,13,15H,7-12,14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZYPKQNJXEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.